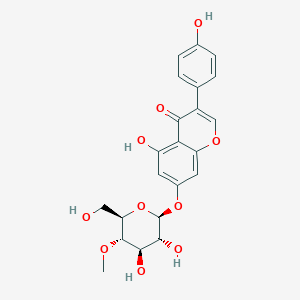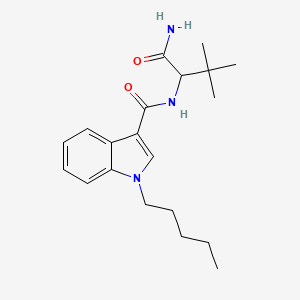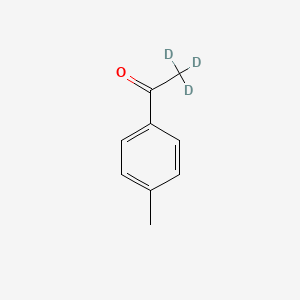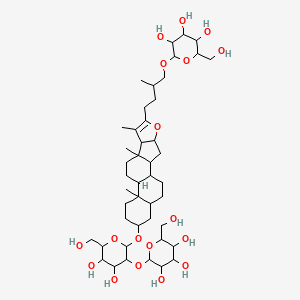
Multicaulisin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Multicaulisin is a new Diels-Alder type adduct derived from Morus multicaulis roots . It has potent effects against Staphylococcus aureus (MRSA) isolates and is an antibacterial agent with potential for MRSA infections research .
Synthesis Analysis
While there isn’t specific information available on the synthesis of this compound, it’s known that it’s a Diels-Alder type adduct . The Diels-Alder reaction is a well-known method in organic chemistry for creating rings in molecules, which might be involved in the synthesis of this compound .Molecular Structure Analysis
The molecular formula of this compound is C40H36O11 . The molecular weight is 692.71 . The structure of this compound includes several aromatic rings and multiple hydroxyl groups .Applications De Recherche Scientifique
Norditerpenoids and Diterpenoids in Salvia Multicaulis
A study on Salvia multicaulis, a plant associated with Multicaulisin, isolated several compounds with significant antituberculous activity. These compounds, including norditerpenoids and diterpenoids, showed potential against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Ulubelen, Topçu, & Johansson, 1997).
Antimicrobial and Antioxidative Properties
Research on the essential oils and methanol extracts of Salvia multicaulis revealed antimicrobial and antioxidative properties. These findings suggest their potential use as antimicrobial and antioxidative agents in various fields, including the food industry (Tepe et al., 2004).
Analgesic and Anti-Inflammatory Effects
A study on Salvia multicaulis hydroalcoholic extract investigated its analgesic and anti-inflammatory effects on male rats. The findings indicated that the extract has notable analgesic properties, which could have implications for pain management and anti-inflammatory treatments (Abdolmaleki, Fereidoni, Moghadam, & Asgari, 2015).
Antioxidant and Antimicrobial Activity Study
In another study, Salvia multicaulis was evaluated for its antioxidant and antimicrobial activities. The research suggested that this plant could serve as a natural resource for antioxidant and antimicrobial applications, which is crucial in various medical and industrial applications (Pehlivan & Sevindik, 2018).
Wound Healing and Phytochemical Effects
Salvia multicaulis was also studied for its wound healing effects and phytochemical composition. The findings highlighted its potential as a natural agent for wound healing, emphasizing the importance of its high phenolic content (Salimikia et al., 2016).
Antiamnesic Activity
An evaluation of Salvia multicaulis essential oil on scopolamine-induced amnesia in rats suggested potential antiamnesic activity. This study opens possibilities for the use of Salvia multicaulis in cognitive-enhancing and neuroprotective therapies (Bagci et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
6-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36O11/c1-19(2)4-3-5-20-12-27(24-9-6-21(41)14-29(24)44)36(39(49)26-11-8-23(43)16-31(26)46)28(13-20)37-32(47)18-35-38(40(37)50)33(48)17-34(51-35)25-10-7-22(42)15-30(25)45/h4,6-11,13-18,27-28,36,41-47,50H,3,5,12H2,1-2H3/t27-,28-,36-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBDNXPVYAEOSW-IKXMMLORSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC(=CC5=O)C6=C(C=C(C=C6)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC(=CC5=O)C6=C(C=C(C=C6)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B591308.png)





![2H,4H-4,8-Methano[1,3]dioxolo[4,5-c]azepine](/img/structure/B591318.png)





